4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol
Overview
Description
4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol, commonly known as 4-MSPI, is a synthetic compound that has been studied for its potential use in scientific research and laboratory experiments. 4-MSPI has been found to possess a variety of biochemical and physiological effects that make it an attractive candidate for further exploration.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Crystal Structure Analysis : The compound has been used in the synthesis of various chemical structures. For instance, Upadhyaya et al. (1997) described the synthesis and crystal structure of related compounds, highlighting its utility in the formation of complex chemical structures (Upadhyaya et al., 1997).
- Catalytic Applications : Furukawa et al. (2019) investigated its use in rhodium-catalyzed intramolecular cyclization, demonstrating its role as a catalyst in chemical reactions (Furukawa et al., 2019).
Reaction Mechanisms and Pathways
- Regioselective Ring Opening : Gao et al. (1991) explored its use in regioselective ring opening of certain chemical structures, offering insights into selective chemical transformations (Gao et al., 1991).
- Enantioselective Synthesis : Rensburg et al. (1997) utilized it in the enantioselective synthesis of flavonoids, showcasing its application in the synthesis of biologically active compounds (Rensburg et al., 1997).
Biochemical Applications
- Carbonic Anhydrase Inhibition : Akbaba et al. (2014) studied derivatives of the compound for their inhibitory effects on human carbonic anhydrase isozymes, indicating its potential in biochemical research (Akbaba et al., 2014).
Analytical Chemistry
- Spectroscopic Studies : Binkowska et al. (2001) conducted structural and spectroscopic studies of related compounds, highlighting its role in analytical chemistry (Binkowska et al., 2001).
properties
IUPAC Name |
4-(3-methylsulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)9-3-8-17-13-5-2-4-10-11(13)6-7-12(10)14/h2,4-5,12,14H,3,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWSGDGJFXBFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=CC=CC2=C1CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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